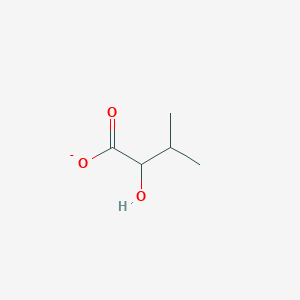

2-Hydroxy-3-methylbutanoate

Overview

Description

2-hydroxy-3-methylbutyrate is a hydroxy monocarboxylic acid anion that is the conjugate base of 2-hydroxy-3-methylbutyric acid, formed by loss of a proton from the carboxy group. It has a role as a human metabolite. It is a conjugate base of a 2-hydroxy-3-methylbutyric acid.

Scientific Research Applications

1. Chemical and Sensory Characteristics in Wines

2-Hydroxy-3-methylbutanoate, as a component of ethyl 2-hydroxy-3-methylbutanoate, has been studied for its chemical and sensory characteristics in wines. This compound is identified as a potential marker of lactic acid bacteria esterase activity. Studies found it primarily in the form of the R enantiomer in various wines, with significant differences between red and white wines. However, its concentrations in wines are well below the detection threshold, suggesting no significant impact on the fruity aroma of wines (Gammacurta et al., 2018).

2. Quantitative Determination in Alcoholic Beverages

Another study optimized and validated a method for the quantitative determination of 2-Hydroxy-3-methylbutanoic acid (2OH3MB) among other hydroxy acids in wines and other alcoholic beverages. This study is significant for understanding the sensory effects of these compounds, as their presence in varying concentrations may influence the flavor profiles of different beverages (Gracia-Moreno et al., 2015).

3. Microbial Reduction for Compound Synthesis

Microbial reduction processes involving 2-Hydroxy-3-methylbutanoate derivatives have been studied. For instance, the reduction of ethyl 2-methyl-3-oxobutanoate by various bacterial strains to produce ethyl 3-hydroxy-2-methylbutanoate showcases the use of microbial processes in synthesizing specific compounds (Miya et al., 1996).

4. Kinetics and Mechanism Studies

Research has also been conducted on the kinetics and mechanism of the oxidation of 2-Hydroxy-3-methylbutanoic acid. One study focused on its reaction with chromium(VI) in perchloric acid, contributing to a deeper understanding of chemical reaction processes and the behavior of this compound under specific conditions (Signorella et al., 1992).

5. Application in Tissue Engineering

In the field of tissue engineering, derivatives of 2-Hydroxy-3-methylbutanoate have been explored. For instance, polyhydroxyalkanoates (PHA), which include derivatives of 3-hydroxybutanoate, have been used in developing medical devices and tissue engineering applications due to their biodegradable and thermoprocessable properties (Chen & Wu, 2005).

properties

IUPAC Name |

2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWQZIDQIYUNV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901261856 | |

| Record name | Butanoic acid, 2-hydroxy-3-methyl-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-methylbutanoate | |

CAS RN |

117973-50-9 | |

| Record name | Butanoic acid, 2-hydroxy-3-methyl-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117973-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-hydroxy-3-methyl-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

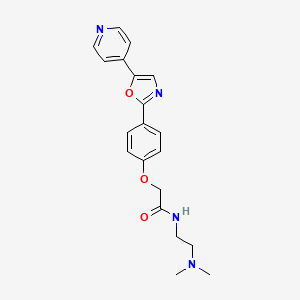

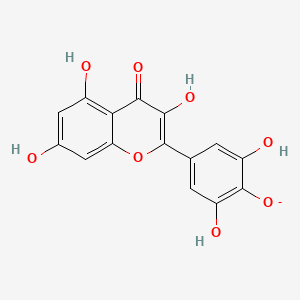

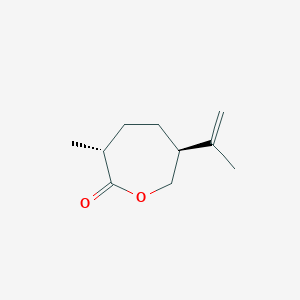

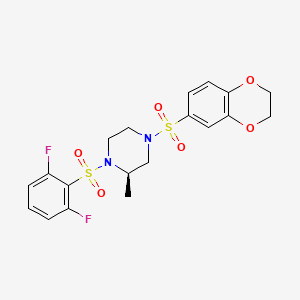

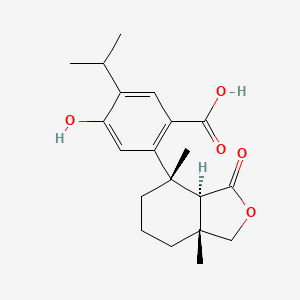

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol](/img/structure/B1261818.png)

![[(3R,3aR,4R,5S,6S,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2S,3S)-2-hydroxy-3-methylpentanoate](/img/structure/B1261819.png)